REACTION_CXSMILES
|
[O-]CC.[Na+].C(O)C.[CH2:8]([CH:15](C(C)=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Br:24]N1C(=O)CCC1=O>>[Br:24][C:14]1[C:9]([CH2:8][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2|
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
161.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
103.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
97.95 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20–25° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L 4-necked round bottom flask that was equipped with an overhead stirrer, an addition funnel, a condenser
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred at −35° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
before warming up to 20–25° C.
|
Type
|
STIRRING
|
Details
|
it was stirred for an additional 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water (400 mL) and ethyl acetate (600 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted from aqueous layer with ethyl acetate (400 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with saturated sodium bicarbonate twice (400 mL×2), water twice (400 mL×2) and brine (500 mL)
|
Type
|
CUSTOM
|
Details
|
After the removal of solvent
|
Type
|
DISTILLATION
|
Details
|
the product (crude, 132 g) was distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=C1CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.7 g | |
YIELD: PERCENTYIELD | 83.7% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |